6-Oxo Simvastatin
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Overview
Description
6-Oxo Simvastatin is a derivative of Simvastatin, a well-known lipid-lowering agent belonging to the statin class of medications. Simvastatin is primarily used to reduce elevated plasma cholesterol levels and associated cardiovascular risks. This compound, with the molecular formula C25H36O6, is an impurity reference material often used in pharmaceutical analytical testing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo Simvastatin involves the oxidation of Simvastatin. The process typically includes the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to introduce the oxo group at the 6th position of the Simvastatin molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
6-Oxo Simvastatin undergoes various chemical reactions, including:
Oxidation: Introduction of the oxo group.
Reduction: Conversion back to Simvastatin under specific conditions.
Substitution: Possible substitution reactions at different positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, chloroform, acetonitrile.
Major Products Formed
The primary product formed from the oxidation of Simvastatin is this compound. Further reactions can lead to various derivatives depending on the reagents and conditions used .
Scientific Research Applications
6-Oxo Simvastatin is utilized in various scientific research applications, including:
Pharmaceutical Analysis: Used as a reference standard in the quality control of Simvastatin formulations.
Biological Studies: Investigated for its potential effects on cholesterol metabolism and cardiovascular health.
Medical Research: Studied for its potential therapeutic applications in treating brain complications and neurodegenerative disorders.
Industrial Applications: Used in the development and testing of new lipid-lowering agents.
Mechanism of Action
6-Oxo Simvastatin, like Simvastatin, is a prodrug that is hydrolyzed in vivo to its active β-hydroxyacid form. This active form inhibits the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, which is crucial in the biosynthesis of cholesterol. By inhibiting this enzyme, this compound effectively reduces the production of cholesterol in the liver, thereby lowering plasma cholesterol levels .
Comparison with Similar Compounds
Similar Compounds
Simvastatin: The parent compound, widely used as a lipid-lowering agent.
Atorvastatin: Another statin with a similar mechanism of action but different pharmacokinetic properties.
Rosuvastatin: Known for its higher potency and longer half-life compared to Simvastatin.
Uniqueness of 6-Oxo Simvastatin
This compound is unique due to the presence of the oxo group at the 6th position, which may influence its pharmacological properties and metabolic stability. This structural modification can provide insights into the structure-activity relationship of statins and aid in the development of new therapeutic agents .
Properties
Molecular Formula |
C25H36O6 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
[(1S,7R,8R)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-6-oxo-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate |
InChI |
InChI=1S/C25H36O6/c1-6-25(4,5)24(29)31-21-10-14(2)9-16-11-20(27)15(3)19(23(16)21)8-7-18-12-17(26)13-22(28)30-18/h9,11,15,17-19,21,23,26H,6-8,10,12-13H2,1-5H3/t15-,17-,18-,19+,21+,23?/m1/s1 |
InChI Key |
NPDFVGFXQSJBAA-HJSUOQFFSA-N |
Isomeric SMILES |
CCC(C)(C)C(=O)O[C@H]1CC(=CC2=CC(=O)[C@@H]([C@@H](C12)CC[C@@H]3C[C@H](CC(=O)O3)O)C)C |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(=CC2=CC(=O)C(C(C12)CCC3CC(CC(=O)O3)O)C)C |
Origin of Product |
United States |
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